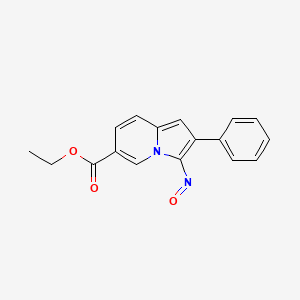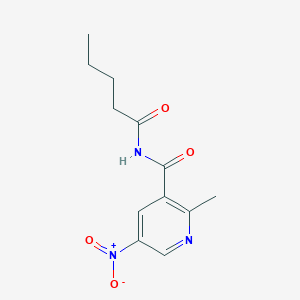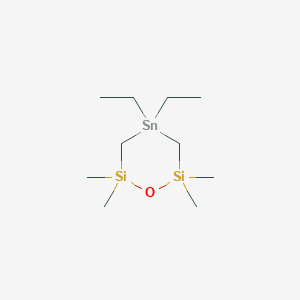
1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide is a chemical compound with the molecular formula C18H21IN2 It is a pyrazolidinium salt, characterized by the presence of two methyl groups and two phenyl groups attached to the pyrazolidine ring, with an iodide counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide typically involves the reaction of 1,2-dimethyl-3,5-diphenylpyrazolidine with iodine or an iodide source. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can yield pyrazolidine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can occur at the iodide position, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolidines and pyrazolidinones, depending on the specific reagents and conditions used.
科学研究应用
1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other pyrazolidine derivatives and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as ionic liquids or catalysts.
作用机制
The mechanism of action of 1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating receptor activity.
相似化合物的比较
Similar Compounds
- 1,2-Dimethyl-3-phenyl-5-(2-thienyl)pyrazolidin-1-ium iodide
- 1,2-Dimethyl-3-(4-methylpiperidino)-5-phenylpyrazolium iodide
- 1,2-Dimethyl-3-(2-methylpiperidino)-5-phenylpyrazolium iodide
Uniqueness
1,2-Dimethyl-3,5-diphenylpyrazolidin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
58764-70-8 |
|---|---|
分子式 |
C17H21IN2 |
分子量 |
380.27 g/mol |
IUPAC 名称 |
1,2-dimethyl-3,5-diphenylpyrazolidin-1-ium;iodide |
InChI |
InChI=1S/C17H20N2.HI/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15;/h3-12,16-17H,13H2,1-2H3;1H |
InChI 键 |
BIKCKKGXYPONQI-UHFFFAOYSA-N |
规范 SMILES |
C[NH+]1C(CC(N1C)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)


![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)






![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)


![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)
